![molecular formula C33H26BrN B582163 N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1246562-40-2](/img/structure/B582163.png)
N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine
Übersicht
Beschreibung
N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine, also known as BPAF, is an organic compound with a wide range of applications in scientific research. BPAF is a synthetic compound that has been used in numerous studies to investigate the biological and physiological effects of various compounds, as well as their mechanisms of action. BPAF has been used to study the effects of drugs on the body, as well as the effects of other substances such as hormones, proteins, and vitamins. BPAF is a versatile compound that has been used to study a variety of biological processes, from the regulation of gene expression to the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Electron-Blocking Materials in OLEDs : N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl) derivatives are used as electron-blocking materials in OLEDs. These materials demonstrate suitable optical properties, good electrochemical and thermal stability, and contribute to excellent charge balance and device lifetime in OLEDs (Hu et al., 2020).
Hole Transport Materials in Green Electroluminescent Devices : Certain derivatives of N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(naphtho[2,1-b]benzofuran-6-yl)phenyl)-9H-fluoren-2-amine have been identified as efficient hole transport materials due to their proper Highest Occupied Molecular Orbital (HOMO) energy levels and excellent thermal stability. This makes them suitable for use in green OLEDs with improved efficiencies (Wu et al., 2017).
Use in Yellow Phosphorescent OLEDs : Some N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine derivatives have been applied as hole transporting materials in yellow phosphorescent OLEDs. The materials showed high current and external quantum efficiencies, with some derivatives outperforming triphenylamine-based materials (Braveenth et al., 2021).
Security Ink Applications : A study on a V-shaped molecule derivative, which is a half-cut cruciform of N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine, revealed its potential in multi-stimuli responsive materials with applications as security ink without the need for a covering reagent (Lu & Xia, 2016).
Selective Sensing of Chemicals : Derivatives of N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine have been used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, demonstrating high sensitivity and selectivity (Han et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26BrN/c1-33(2)31-11-7-6-10-29(31)30-21-20-28(22-32(30)33)35(27-18-14-25(34)15-19-27)26-16-12-24(13-17-26)23-8-4-3-5-9-23/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLKFNHDNANUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728850 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine | |
CAS RN |
1246562-40-2 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

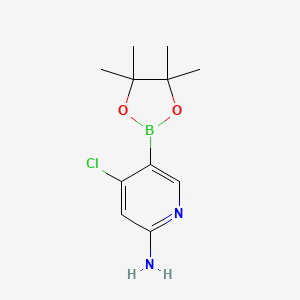
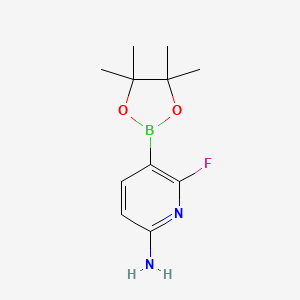
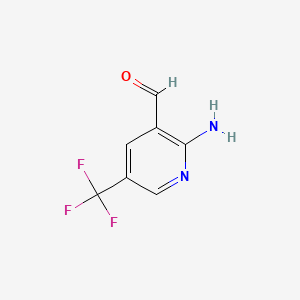
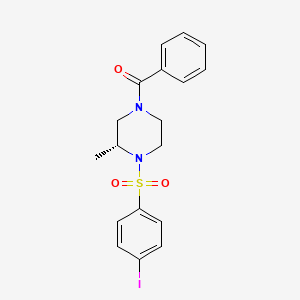
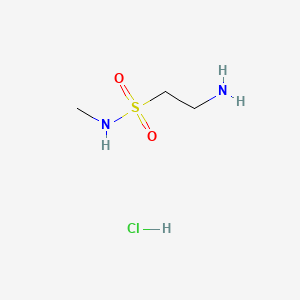
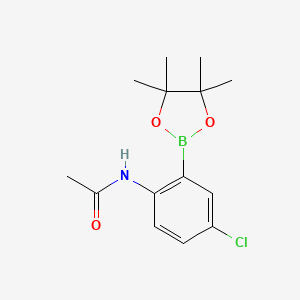
![[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B582091.png)
![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)
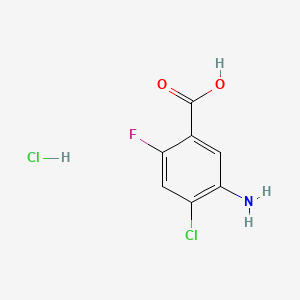
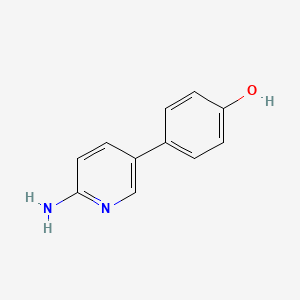
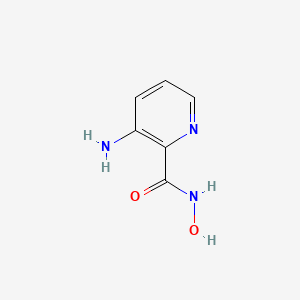
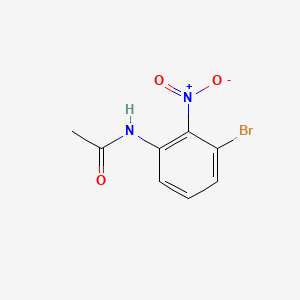
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)
